molecular formula C6H5F3N2O B1370057 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine CAS No. 1227581-75-0

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine

Cat. No.: B1370057
CAS No.: 1227581-75-0
M. Wt: 178.11 g/mol
InChI Key: PBNWOTSQTJJQPH-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group

Mechanism of Action

Result of Action

The biological activities of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These activities include the protection of crops from pests and potential therapeutic applications in the pharmaceutical and veterinary industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions .

Another method involves the use of trifluoromethylated precursors, such as 2-chloro-4-(trifluoromethyl)pyridine, which can be aminated using ammonia or primary amines under high-pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Used in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications. The trifluoromethyl group further enhances its chemical stability and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-11-5(10)4(3)12/h1-2,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNWOTSQTJJQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280791
Record name 2-Amino-4-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-75-0
Record name 2-Amino-4-(trifluoromethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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